Budesonide Impurity C is a significant impurity associated with the pharmaceutical compound budesonide, which is widely used as an inhaled glucocorticoid for treating asthma and chronic obstructive pulmonary disease. This impurity is crucial for quality control in the production of budesonide, ensuring that the final pharmaceutical products meet safety and efficacy standards. Budesonide itself is synthesized from various precursors, and its impurities can arise during these synthesis processes or from degradation over time.
Budesonide Impurity C is derived from the synthesis of budesonide, which is a complex organic compound belonging to the class of corticosteroids. The impurity can be identified in various formulations of budesonide and is often monitored during the manufacturing process to maintain compliance with regulatory standards.
Budesonide Impurity C is classified as a pharmaceutical impurity. It falls under the category of process-related impurities that can occur during the synthesis of active pharmaceutical ingredients (APIs). Its identification and quantification are essential for ensuring the purity of budesonide formulations.
The synthesis of Budesonide Impurity C involves several chemical reactions that utilize budesonide as a starting material. One notable method includes the reaction of budesonide with butyryl chloride or butyric anhydride in the presence of an acid-binding agent and an organic solvent, typically 1,4-dioxane. This reaction produces an intermediate compound, which is then oxidized to yield Budesonide Impurity C.
The synthesis process can be summarized in two main steps:
Budesonide Impurity C has a molecular structure that closely resembles that of budesonide itself, differing primarily in specific functional groups or stereochemistry. The exact structural formula can be represented as follows:
Spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are commonly employed to elucidate the structure of Budesonide Impurity C and confirm its identity within pharmaceutical formulations .
Budesonide Impurity C can participate in various chemical reactions typical for organic compounds, including:
The synthesis involves controlling reaction parameters such as temperature, solvent choice, and reaction time to optimize yield and purity. For instance, maintaining low temperatures during initial reactions helps prevent side reactions that could lead to additional impurities .
Budesonide acts primarily through its glucocorticoid receptor agonist activity, leading to anti-inflammatory effects in respiratory tissues. Budesonide Impurity C does not have therapeutic activity but serves as a marker for monitoring the quality and stability of budesonide formulations.
Research indicates that impurities like Budesonide Impurity C can influence the pharmacokinetics and pharmacodynamics of budesonide if present in significant amounts. Therefore, understanding its mechanism helps in developing strategies for impurity control during manufacturing .
Relevant analyses such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) are often conducted to assess thermal stability and decomposition characteristics .
Budesonide Impurity C plays a critical role in:
Budesonide Impurity C (CAS No. 1040085-99-1) is systematically named as 16α,17-[(1RS)-Butylidenebis(oxy)]-11β-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione per European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs [5] [9]. Its molecular formula is C25H34O6, with a molecular weight of 430.53 g/mol [1] [2]. The structure features a D-homoandrostane skeleton, characterized by ring D expansion from a five-membered to a six-membered ring due to a homo-rearrangement. This structural anomaly arises from the acetal group modification, where the C17 side chain incorporates a butylidene bis(oxy) moiety (-OC(CCC)OC-) [4] [9].
Table 1: Molecular Identity of Budesonide Impurity C
Property | Value |
---|---|
CAS No. | 1040085-99-1 |
Molecular Formula | C25H34O6 |
Molecular Weight | 430.53 g/mol |
IUPAC Name | 16α,17-[(1RS)-Butylidenebis(oxy)]-11β-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione |
Key Functional Groups | Δ1,4-diene-3-one (A-ring), 11β-hydroxy, C17-hydroxymethyl, butylidene acetal |
The compound exhibits three chiral centers (C11, C16, C22), with the C22 position (in the acetal side chain) existing as a racemic mixture of R and S epimers [2] [7]. This epimerization differentiates it from budesonide, which primarily exists as 22R and 22S epimers in a controlled ratio (60:40 to 40:51). The stereochemistry at C11 (β-hydroxyl) and C16 (α-configuration) remains consistent with the parent drug, but the D-ring expansion alters spatial orientation at C17, now part of the newly formed 17a-ketone [2] [9].
Table 2: Stereochemical Features of Budesonide Impurity C
Chiral Center | Configuration | Pharmacopeial Requirement |
---|---|---|
C11 | β-OH (fixed) | Consistent with budesonide |
C16 | α-configuration (fixed) | Consistent with budesonide |
C22 (acetal) | R/S epimers (racemic) | Not specified; differs from budesonide's controlled epimeric ratio |
1H-NMR (500 MHz, CDCl3) reveals diagnostic shifts confirming the D-homo rearrangement:
LC-QTOF-MS analysis ([M+H]+ m/z 431.24) exhibits key fragments:
Budesonide Impurity C diverges through:
Table 3: Structural Comparison with Budesonide
Feature | Budesonide | Budesonide Impurity C | Chemical Consequence |
---|---|---|---|
Ring D | 5-membered | 6-membered (D-homo) | Altered conformation and reactivity |
C17 Position | Part of cyclic acetal | Ketone (C17a) in homo-ring | Susceptible to nucleophilic attack |
C17 Side Chain | 16α,17α-cyclic acetal | 17-Butylidenebis(oxy) acetal | Enhanced hydrolytic instability |
C21 Group | Methyl (-CH3) | Hydroxymethyl (-CH2OH) | Increased polarity and oxidation risk |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7